
Cyclohexanone,2,4-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone,2,4-dichloro- is an organic compound with the molecular formula C6H8Cl2O It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2 and 4 positions of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone,2,4-dichloro- can be synthesized through the chlorination of cyclohexanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of cyclohexanone,2,4-dichloro- follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants and the use of industrial reactors to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone,2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Dichlorocyclohexanone carboxylic acids.
Reduction: Dichlorocyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone,2,4-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanone,2,4-dichloro- involves its interaction with various molecular targets. The chlorine atoms increase the compound’s reactivity, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. The pathways involved depend on the specific reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: The parent compound without chlorine substitutions.
Cyclohexanone,2,2-dichloro-: A similar compound with chlorine atoms at different positions.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
Cyclohexanone,2,4-dichloro- is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties. This positioning affects its reactivity and the types of reactions it can undergo, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H8Cl2O |
|---|---|
Molekulargewicht |
167.03 g/mol |
IUPAC-Name |
2,4-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-4-1-2-6(9)5(8)3-4/h4-5H,1-3H2 |
InChI-Schlüssel |
RYWOZNGENNUQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(CC1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




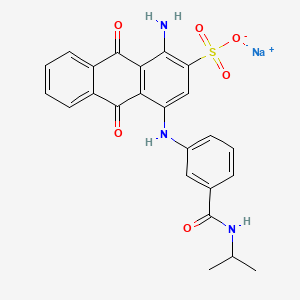
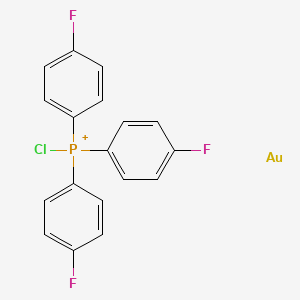
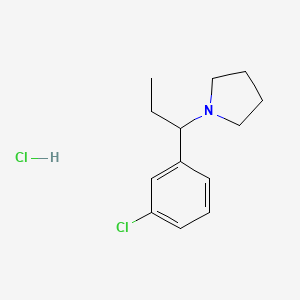

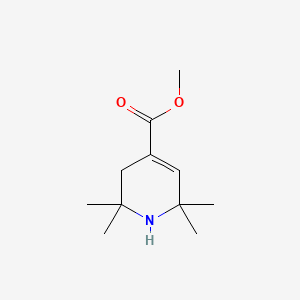

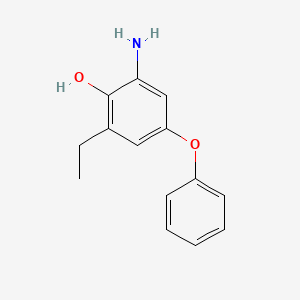



![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)

